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In the dynamic field of cellular and molecular biology, red fluorescent proteins (RFPs) are

indispensable tools for visualizing and tracking proteins, organelles, and cellular processes.

Among the plethora of available RFPs, mCherry and mRuby have emerged as popular choices

due to their monomeric nature and bright red fluorescence. This guide provides a

comprehensive side-by-side comparison of mCherry and mRuby, offering researchers,

scientists, and drug development professionals the critical data and protocols needed to select

the optimal fluorescent tag for their experimental needs.

Key Performance Characteristics
The selection of a fluorescent protein hinges on its photophysical properties. Here, we present

a quantitative comparison of mCherry and mRuby.
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Property mCherry mRuby Reference(s)

Excitation Maximum

(nm)
587 558 [1][2]

Emission Maximum

(nm)
610 605 [1][2]

Quantum Yield 0.22 0.35 [1]

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
72,000 112,000

Brightness 15.84 39.2

Photostability (t½ in

seconds)
High Moderate

Maturation Time (t½ at

37°C)
~15-40 min ~2.8 hours

pKa <5.0 4.4

Brightness is calculated as the product of the quantum yield and the molar extinction

coefficient. Higher values indicate a brighter protein.

In-Depth Analysis
mCherry: Developed from the mFruits collection, mCherry is lauded for its high photostability

and rapid maturation time. Its resistance to photobleaching makes it particularly well-suited for

long-term imaging experiments. While not the brightest red fluorescent protein available, its

reliable performance and well-characterized properties have made it a workhorse in the field.

mRuby: A monomeric variant of the red fluorescent protein eqFP611, mRuby boasts

exceptional brightness, outshining mCherry significantly. This high photon output is

advantageous for detecting low-abundance proteins or for imaging in systems with high

autofluorescence. However, its maturation is considerably slower than mCherry's, a factor that

must be considered in experiments requiring rapid visualization of newly synthesized proteins.
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Experimental Protocols
To facilitate a direct comparison in your laboratory, we provide the following detailed protocols

for assessing key performance parameters.

Protocol 1: Comparison of Fluorescent Protein
Brightness in Live Mammalian Cells
Objective: To quantitatively compare the brightness of mCherry and mRuby when expressed in

mammalian cells.

Materials:

Mammalian cell line (e.g., HEK293T, HeLa)

Expression vectors encoding mCherry and mRuby (e.g., pcDNA3.1-mCherry, pcDNA3.1-

mRuby)

Lipofectamine 3000 or other suitable transfection reagent

Complete cell culture medium

Phosphate-buffered saline (PBS)

Widefield or confocal fluorescence microscope with appropriate filter sets for red fluorescent

proteins

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

Cell Seeding: Seed mammalian cells in a 24-well glass-bottom plate at a density that will

result in 70-80% confluency on the day of transfection.

Transfection: Transfect separate wells of cells with the mCherry and mRuby expression

vectors according to the manufacturer's protocol for your chosen transfection reagent.

Include a mock-transfected control.
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Expression: Incubate the cells for 24-48 hours post-transfection to allow for protein

expression and maturation.

Imaging:

Wash the cells twice with PBS.

Add fresh, phenol red-free imaging medium to the cells.

Image the cells using a fluorescence microscope. Use identical acquisition settings

(excitation intensity, exposure time, gain) for both mCherry and mRuby expressing cells.

For mCherry, use an excitation wavelength around 587 nm and collect emission around

610 nm. For mRuby, excite around 558 nm and collect emission around 605 nm. If using a

single filter set for both, a broader excitation/emission range that covers both proteins can

be used, but individual optimization is recommended for maximal signal.

Image Analysis:

Using ImageJ/Fiji, outline individual cells in the images from both mCherry and mRuby

samples.

Measure the mean fluorescence intensity for each cell.

Subtract the mean background fluorescence from a region without cells.

Calculate the average background-corrected fluorescence intensity for at least 50 cells for

each fluorescent protein.

Compare the average brightness of mCherry and mRuby.

Protocol 2: Assessment of Photostability
Objective: To compare the photobleaching rates of mCherry and mRuby in live cells.

Procedure:

Prepare Cells: Follow steps 1-3 of Protocol 1.
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Time-Lapse Imaging:

Select a field of view with several fluorescent cells for both mCherry and mRuby samples.

Acquire a time-lapse series of images, continuously illuminating the sample with the

excitation light. Use the same imaging settings for both proteins. Acquire images every 5-

10 seconds for a total of 5-10 minutes, or until the fluorescence is significantly bleached.

Data Analysis:

For each time series, select several cells and measure their mean fluorescence intensity

at each time point.

Normalize the fluorescence intensity of each cell to its initial intensity (at time = 0).

Plot the normalized intensity as a function of time for both mCherry and mRuby.

Calculate the half-life (t½), the time it takes for the fluorescence intensity to decrease by

50%, for each protein. A longer half-life indicates greater photostability.

Protocol 3: Determination of Maturation Time
Objective: To compare the maturation kinetics of mCherry and mRuby.

Materials:

Cells expressing mCherry and mRuby (from Protocol 1)

Cycloheximide (translation inhibitor)

Fluorescence microscope or plate reader

Procedure:

Prepare Cells: Follow steps 1-3 of Protocol 1.

Inhibit Protein Synthesis: Add cycloheximide to the cell culture medium at a final

concentration of 100 µg/mL to stop protein synthesis.
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Monitor Fluorescence: Immediately after adding cycloheximide, begin monitoring the

fluorescence intensity of the cells over time. This can be done by acquiring images at regular

intervals (e.g., every 15-30 minutes for several hours) using a fluorescence microscope or by

measuring the total fluorescence of the well using a plate reader.

Data Analysis:

Plot the fluorescence intensity as a function of time after the addition of cycloheximide.

The increase in fluorescence after blocking protein synthesis represents the maturation of

newly synthesized, non-fluorescent protein into its fluorescent form.

Fit the data to a first-order kinetics model to determine the maturation half-time (t½), which

is the time required for 50% of the protein to mature.

Visualization of a Biological Application: MAPK/ERK
Signaling Pathway
Fluorescent proteins are instrumental in visualizing dynamic cellular processes such as

signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-

Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation,

differentiation, and survival. Förster Resonance Energy Transfer (FRET)-based biosensors are

often employed to monitor the activity of kinases like ERK in real-time. In such a biosensor, a

donor and an acceptor fluorescent protein are linked by a peptide that is a substrate for the

kinase of interest. Upon phosphorylation, a conformational change brings the two fluorophores

closer, leading to an increase in FRET.

Experimental Workflow: Monitoring ERK Activity with a
FRET Biosensor
This workflow describes the use of a FRET-based ERK biosensor in which mCherry or mRuby

could be used as the acceptor fluorophore, typically paired with a green or yellow fluorescent

protein donor.
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Preparation

Live-Cell Imaging

Data Analysis

1. Cell Culture
(e.g., HEK293T)

2. Transfection
(ERK FRET Biosensor Plasmid)

3. Protein Expression
(24-48 hours)

4. Baseline Imaging
(Acquire Donor & FRET channels)

5. Stimulation
(e.g., add EGF)

6. Time-Lapse Imaging
(Monitor FRET signal change)

7. Image Processing
(Define Regions of Interest)

8. FRET Ratio Calculation
(Acceptor/Donor Intensity)

9. Quantification & Plotting
(FRET ratio vs. time)

Click to download full resolution via product page

Caption: Workflow for monitoring ERK signaling using a FRET biosensor.
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Both mCherry and mRuby are excellent monomeric red fluorescent proteins, but they possess

distinct advantages and disadvantages. mCherry's high photostability and fast maturation make

it a reliable choice for long-term imaging and experiments where the timing of protein

expression is critical. Conversely, mRuby's superior brightness makes it the preferred option for

detecting weakly expressed proteins or for overcoming high cellular autofluorescence. The

choice between these two powerful tools will ultimately depend on the specific requirements of

the experiment. The protocols and data presented in this guide are intended to empower

researchers to make an informed decision and optimize their fluorescence imaging studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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